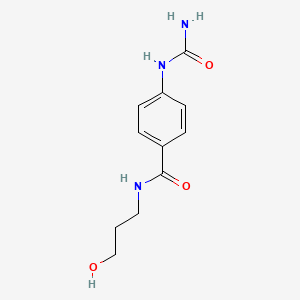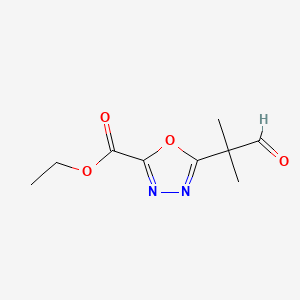
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allylisoindoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an allyl group at the 2-position and a carboxylic acid group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylisoindoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.
Another synthetic route involves the use of palladium-catalyzed coupling reactions. For example, the reaction of isoindoline with allyl chloride in the presence of a palladium catalyst and a base can yield 2-Allylisoindoline-5-carboxylic acid. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of 2-Allylisoindoline-5-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Allylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
2-Allylisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Allylisoindoline-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The allyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparación Con Compuestos Similares
2-Allylisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:
Isoindoline-1,3-dione: Known for its use in the synthesis of phthalimide derivatives.
2-Methylisoindoline-5-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.
2-Phenylisoindoline-5-carboxylic acid: Contains a phenyl group, offering different chemical properties and biological activities.
The presence of the allyl group in 2-Allylisoindoline-5-carboxylic acid makes it unique, as it can undergo specific reactions that other isoindoline derivatives cannot. This uniqueness enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-prop-2-enyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-5-13-7-10-4-3-9(12(14)15)6-11(10)8-13/h2-4,6H,1,5,7-8H2,(H,14,15) |
Clave InChI |
WHGFCGQHYATRGY-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2=C(C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)


![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)







![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)

